molecular formula C15H25N3O B5806917 1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone

1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone

Cat. No. B5806917
M. Wt: 263.38 g/mol
InChI Key: WHFWQOLTYRCHGU-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a semicarbazone derivative of ethyl acetoacetate, which is synthesized by reacting ethyl acetoacetate with semicarbazide hydrochloride and sodium acetate. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. It has also been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis. In addition, it has been found to have antitumor and antimicrobial effects, making it a potential candidate for the development of new cancer therapies and antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone in lab experiments is its wide range of biological activities, which make it a versatile tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone. One area of interest is its potential use in the development of new cancer therapies. It has been found to have antitumor effects in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment. Another potential direction for research is its use as an antioxidant or anti-inflammatory agent in the treatment of various diseases. Additionally, further studies are needed to better understand its mechanism of action and to identify potential side effects or toxicity.

Synthesis Methods

The synthesis of 1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone involves a multi-step process. First, ethyl acetoacetate is reacted with semicarbazide hydrochloride and sodium acetate to form ethyl semicarbazide acetoacetate. This compound is then reacted with cyclohexenone and 4-methyl-3-penten-1-ol to produce the desired semicarbazone derivative.

Scientific Research Applications

1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects.

properties

IUPAC Name

[(E)-1-[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-11(2)5-4-6-13-7-9-14(10-8-13)12(3)17-18-15(16)19/h5,7,14H,4,6,8-10H2,1-3H3,(H3,16,18,19)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFWQOLTYRCHGU-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1=CCC(CC1)C(=NNC(=O)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCC1=CCC(CC1)/C(=N/NC(=O)N)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.